![molecular formula C12H16N4O2S B3019975 N~2~-isopentyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide CAS No. 1286703-45-4](/img/structure/B3019975.png)
N~2~-isopentyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-isopentyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N~2~-isopentyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide is not yet fully understood. However, studies have shown that it works by inhibiting specific enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins involved in inflammation. It has also been found to inhibit the activity of certain receptors, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that it can reduce inflammation by inhibiting the activity of COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation. It has also been found to have anti-tumor and anti-cancer properties by inhibiting the activity of specific receptors involved in tumor growth and angiogenesis. Additionally, it has been found to have anti-microbial properties against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N~2~-isopentyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide in lab experiments is its potential applications in various scientific research areas. It has shown promising results in drug discovery, anti-inflammatory, anti-tumor, anti-cancer, anti-microbial, and neuroscience research. However, one of the limitations of using this compound is its potential toxicity. It is essential to conduct further studies to determine the optimal dosage and minimize any potential side effects.
Zukünftige Richtungen
There are several future directions for research on N~2~-isopentyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide. One of the areas that require further investigation is its potential applications in drug discovery. Studies need to be conducted to determine the optimal dosage and any potential side effects. Additionally, further research is required to determine the mechanism of action of this compound fully. Finally, studies can be conducted to investigate its potential applications in other scientific research areas, such as neurodegenerative diseases and metabolic disorders.
Conclusion:
This compound is a chemical compound that has shown promising results in various scientific research areas. It has potential applications in drug discovery, anti-inflammatory, anti-tumor, anti-cancer, anti-microbial, and neuroscience research. However, further research is required to determine the optimal dosage and any potential side effects. Additionally, studies need to be conducted to determine the mechanism of action of this compound fully. Overall, this compound has the potential to be a valuable tool in scientific research.
Synthesemethoden
N~2~-isopentyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide is synthesized using a multistep process. The first step involves the synthesis of 3-methyl-1,2,4-oxadiazol-5-amine, which is then reacted with 2-bromoacetic acid to form 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid. This intermediate is then reacted with thioamide to form N-(2-carboxyethyl)-3-methyl-1,2,4-oxadiazol-5-ylthiourea. Finally, this compound is reacted with isopentylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N~2~-isopentyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide has shown potential applications in various scientific research areas. One of the significant applications of this compound is in the field of drug discovery. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. Studies have also shown that this compound has the potential to act as an anti-microbial agent against various bacterial strains. Additionally, it has been found to have potential applications in the field of neuroscience, where it can be used to study the role of specific receptors in the brain.
Eigenschaften
IUPAC Name |
N-(3-methylbutyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-7(2)4-5-13-10(17)12-15-9(6-19-12)11-14-8(3)16-18-11/h6-7H,4-5H2,1-3H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINXYEUCFSRBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CSC(=N2)C(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.